C188-9

Catalog No.
S522441
CAS No.
432001-19-9
M.F
C27H21NO5S
M. Wt
471.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C188-9

CAS Number

432001-19-9

Product Name

C188-9

IUPAC Name

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-4-methoxybenzenesulfonamide

Molecular Formula

C27H21NO5S

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C27H21NO5S/c1-33-18-11-13-19(14-12-18)34(31,32)28-24-16-23(27(30)22-9-5-4-8-21(22)24)26-20-7-3-2-6-17(20)10-15-25(26)29/h2-16,28-30H,1H3

InChI Key

QDCJDYWGYVPBDO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O

Solubility

Soluble in DMSO

Synonyms

C188-9; C 188-9; C-188-9; C-1889; C1889; C 1889; C-1889; F0808-0084;

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O

Description

The exact mass of the compound N-(1',2-dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide is 471.114 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chiral Ligand for Asymmetric Synthesis

N-(1',2-dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide, also known as C188-9, is a valuable compound in scientific research due to its function as a chiral ligand in asymmetric synthesis []. Chiral ligands are molecules that can control the stereochemistry of a reaction, meaning they influence the arrangement of atoms in the final product. This ability is crucial for creating enantiopure compounds, which are essential in many pharmaceutical and material science applications.

The specific structure of N-(1',2-dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide allows it to bind to metal catalysts and introduce chirality during a reaction. The dihydroxy groups on the binaphthyl backbone interact with the metal center, while the methoxy group on the benzenesulfonamide moiety helps to fine-tune the ligand's properties []. Research has demonstrated the effectiveness of C188-9 in various asymmetric reactions, including aldol additions, Diels-Alder cycloadditions, and epoxide ring-opening reactions [, ].

C188-9 is a small-molecule inhibitor specifically targeting the signal transducer and activator of transcription 3 (STAT3), a transcription factor implicated in various cancers. It was developed through a hit-to-lead program that utilized C188 as a scaffold, demonstrating enhanced potency in inhibiting STAT3 compared to its predecessor. C188-9 binds with high affinity to the phosphotyrosyl peptide binding site within the Src homology 2 domain of STAT3, significantly reducing its activity in various cancer cell lines, including head and neck squamous cell carcinoma and hepatocellular carcinoma .

TTI-101 acts as a STAT3 inhibitor []. STAT3 proteins become activated by phosphorylation, a process involving the addition of a phosphate group. TTI-101 is believed to bind to the STAT3 protein in its non-phosphorylated state, preventing its activation and subsequent downstream signaling events []. However, the detailed molecular mechanism of this interaction remains under investigation.

: Various organic synthesis methods such as coupling reactions, functional group transformations, and purification techniques were utilized.
  • Characterization: The final product was characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
  • C188-9 exhibits a range of biological activities:

    • Antitumor Effects: It has demonstrated significant antitumor activity in various cancer models, including head and neck squamous cell carcinoma and hepatocellular carcinoma. In vivo studies showed that treatment with C188-9 inhibited tumor growth and improved pathological outcomes in mice models .
    • Muscle Preservation: The compound has been shown to mitigate skeletal muscle wasting induced by thermal burns by inhibiting STAT3 signaling pathways involved in muscle degradation .
    • Gene Regulation: C188-9 influences gene expression profiles associated with oncogenesis and cellular stress responses, modulating genes regulated by both STAT3 and STAT1 .

    The synthesis of C188-9 involves several steps rooted in medicinal chemistry techniques. Initially, virtual ligand screening was employed to identify potential inhibitors from large chemical libraries. Subsequent modifications were made based on structure-activity relationship studies and pharmacophore modeling. The final synthesis typically involves:

    • Selection of Scaffold: Starting from C188, modifications were made to enhance binding affinity.

    C188-9 has potential applications in:

    • Cancer Therapy: As a STAT3 inhibitor, it is being explored for use in treating various malignancies where STAT3 is constitutively activated.
    • Combination Therapies: It may enhance the efficacy of existing treatments such as chemotherapy or radiotherapy by modulating tumor microenvironments and improving responses to these therapies .
    • Muscle Wasting Disorders: Due to its effects on muscle preservation, C188-9 may also have therapeutic implications for conditions involving muscle atrophy .

    C188-9 has been studied for its interactions with several biological targets:

    • DNA Methyltransferase 1: It enhances the demethylation activity of agents like 5-aza-2′-deoxycytidine by inhibiting DNA methyltransferase 1, suggesting a role in epigenetic regulation .
    • Cytokine Signaling: By inhibiting STAT3, C188-9 affects downstream cytokine signaling pathways involved in inflammation and tumor progression .

    C188-9 shares similarities with several other small-molecule inhibitors targeting STAT proteins or related pathways. Here are some comparable compounds:

    CompoundTargetUnique Features
    C188STAT3Predecessor of C188-9; lower potency
    TTI-101STAT3Similar mechanism; under clinical evaluation
    StatticSTAT3Non-covalent inhibitor; different binding site
    WP1066STAT3Dual inhibitor (also targets JAK2); broader effects
    AZD9150STAT3Antisense oligonucleotide; different mechanism

    C188-9 is unique due to its high potency and specificity for the SH2 domain of STAT3, making it a promising candidate for further clinical development compared to other inhibitors that may have broader or less targeted effects .

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    5.8

    Hydrogen Bond Acceptor Count

    6

    Hydrogen Bond Donor Count

    3

    Exact Mass

    471.11404394 g/mol

    Monoisotopic Mass

    471.11404394 g/mol

    Heavy Atom Count

    34

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    KZ3DLD11RQ

    GHS Hazard Statements

    The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation]

    Pictograms

    Irritant

    Irritant

    Dates

    Modify: 2023-08-15
    1: Pedroza M, To S, Assassi S, Wu M, Tweardy D, Agarwal SK. Role of STAT3 in skin fibrosis and transforming growth factor beta signalling. Rheumatology (Oxford). 2017 Sep 23. doi: 10.1093/rheumatology/kex347. [Epub ahead of print] PubMed PMID: 29029263.
    2: Akinfenwa PY, Bond WS, Ildefonso CJ, Hurwitz MY, Hurwitz RL. Versican G1 domain enhances adenoviral-mediated transgene expression and can be modulated by inhibitors of the Janus kinase (JAK)/STAT and Src family kinase pathways. J Biol Chem. 2017 Sep 1;292(35):14381-14390. doi: 10.1074/jbc.M116.773549. Epub 2017 Jul 6. PubMed PMID: 28684419; PubMed Central PMCID: PMC5582833.
    3: Jung KH, Yoo W, Stevenson HL, Deshpande D, Shen H, Gagea M, Yoo SY, Wang J, Eckols TK, Bharadwaj U, Tweardy DJ, Beretta L. Multifunctional Effects of a Small-Molecule STAT3 Inhibitor on NASH and Hepatocellular Carcinoma in Mice. Clin Cancer Res. 2017 Sep 15;23(18):5537-5546. doi: 10.1158/1078-0432.CCR-16-2253. Epub 2017 May 22. PubMed PMID: 28533225.
    4: Gavino AC, Nahmod K, Bharadwaj U, Makedonas G, Tweardy DJ. STAT3 inhibition prevents lung inflammation, remodeling, and accumulation of Th2 and Th17 cells in a murine asthma model. Allergy. 2016 Dec;71(12):1684-1692. doi: 10.1111/all.12937. Epub 2016 Jun 23. PubMed PMID: 27225906.
    5: Bharadwaj U, Eckols TK, Xu X, Kasembeli MM, Chen Y, Adachi M, Song Y, Mo Q, Lai SY, Tweardy DJ. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma. Oncotarget. 2016 May 3;7(18):26307-30. doi: 10.18632/oncotarget.8368. PubMed PMID: 27027445; PubMed Central PMCID: PMC5041982.
    6: Lewis KM, Bharadwaj U, Eckols TK, Kolosov M, Kasembeli MM, Fridley C, Siller R, Tweardy DJ. Small-molecule targeting of signal transducer and activator of transcription (STAT) 3 to treat non-small cell lung cancer. Lung Cancer. 2015 Nov;90(2):182-90. doi: 10.1016/j.lungcan.2015.09.014. Epub 2015 Sep 15. PubMed PMID: 26410177; PubMed Central PMCID: PMC4619129.
    7: Ellis H. A mass in the right iliac fossa. Br J Hosp Med (Lond). 2012 Dec;73(12):C188-9. PubMed PMID: 23519066.
    8: Redell MS, Ruiz MJ, Alonzo TA, Gerbing RB, Tweardy DJ. Stat3 signaling in acute myeloid leukemia: ligand-dependent and -independent activation and induction of apoptosis by a novel small-molecule Stat3 inhibitor. Blood. 2011 May 26;117(21):5701-9. doi: 10.1182/blood-2010-04-280123. Epub 2011 Mar 29. PubMed PMID: 21447830; PubMed Central PMCID: PMC3110027.
    9: Essig A, Wolff D. Sodium flux ratios and electromotive force of sodium transport. Am J Physiol. 1977 Nov;233(5):C188-9. PubMed PMID: 920796.

    Explore Compound Types